molecular formula C16H23N3O B3233839 2-Amino-1-[3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-ethanone CAS No. 1353955-33-5

2-Amino-1-[3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-ethanone

Cat. No.: B3233839
CAS No.: 1353955-33-5
M. Wt: 273.37 g/mol
InChI Key: NACRROLINSVOBU-UHFFFAOYSA-N
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Description

2-Amino-1-[3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-ethanone is a tertiary amine derivative featuring a pyrrolidine ring substituted with a benzyl-cyclopropyl-amino group at the 3-position and an amino-ethanone moiety at the 1-position. Its structure combines a rigid cyclopropane ring with a flexible pyrrolidine scaffold, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

2-amino-1-[3-[benzyl(cyclopropyl)amino]pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O/c17-10-16(20)18-9-8-15(12-18)19(14-6-7-14)11-13-4-2-1-3-5-13/h1-5,14-15H,6-12,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NACRROLINSVOBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CC=CC=C2)C3CCN(C3)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501148854
Record name Ethanone, 2-amino-1-[3-[cyclopropyl(phenylmethyl)amino]-1-pyrrolidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501148854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353955-33-5
Record name Ethanone, 2-amino-1-[3-[cyclopropyl(phenylmethyl)amino]-1-pyrrolidinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353955-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 2-amino-1-[3-[cyclopropyl(phenylmethyl)amino]-1-pyrrolidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501148854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Amino-1-[3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-ethanone, also known as (S)-2-Amino-1-[3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial properties, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C19H29N3O
  • Molecular Weight : 315.45 g/mol
  • CAS Number : 1354029-15-4

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of various pyrrolidine derivatives, including those structurally similar to this compound. In vitro tests have shown that certain derivatives exhibit significant antibacterial effects against common pathogens such as Staphylococcus aureus and Escherichia coli.

Table 1 summarizes the minimum inhibitory concentration (MIC) values for several pyrrolidine derivatives:

Compound NameMIC (mg/mL)Target Bacteria
Compound A0.0039S. aureus
Compound B0.025E. coli
Compound C0.010Klebsiella pneumoniae

The compound demonstrated complete bactericidal activity against S. aureus and E. coli within 8 hours in one study, indicating its potential as an effective antimicrobial agent .

The mechanism by which this compound exerts its antibacterial effects may involve the inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways. Similar compounds have been shown to disrupt bacterial membranes or inhibit DNA replication .

Case Studies and Research Findings

  • Case Study on Antimicrobial Efficacy :
    A recent study investigated the antimicrobial efficacy of pyrrolidine derivatives, including compounds similar to this compound. The results indicated that these compounds could serve as promising candidates for antibiotic development due to their potent activity against resistant bacterial strains .
  • Research on Structural Variants :
    Research focusing on structural modifications of pyrrolidine derivatives revealed that specific substituents significantly enhance biological activity. For instance, the introduction of halogen groups was found to improve antibacterial potency . This suggests that further structural optimization of this compound could lead to even more effective derivatives.

Safety and Toxicology

According to safety data sheets, this compound poses certain hazards, including skin and eye irritation upon contact. It is classified as a potential respiratory irritant . Proper handling precautions are recommended, including wearing protective equipment and ensuring adequate ventilation during use.

Scientific Research Applications

Introduction to 2-Amino-1-[3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-ethanone

This compound, also known by its CAS number 1353955-33-5, is a compound of significant interest in medicinal chemistry due to its potential applications in drug development and therapeutic uses. Its unique structure, which includes a pyrrolidine ring and a cyclopropyl group, suggests various biological activities that can be explored for pharmacological benefits.

Pharmacological Studies

The compound is primarily investigated for its potential as a therapeutic agent. Its structural features indicate possible interactions with neurotransmitter systems, making it a candidate for studies related to:

  • CNS Disorders : The compound's ability to interact with various receptors may position it as a treatment option for neurological conditions such as depression and anxiety disorders.
  • Pain Management : Its action on opioid receptors could be explored for analgesic properties, providing alternatives to traditional pain medications.

Synthetic Chemistry

In synthetic organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Researchers utilize it to develop new compounds with enhanced biological activity or modified pharmacokinetic profiles.

Biochemical Research

The compound's unique structure allows for detailed studies in biochemistry, particularly in understanding enzyme interactions and metabolic pathways. Research has indicated that modifications to the amino group can lead to variations in biological activity, making it a valuable subject for structure-activity relationship (SAR) studies.

Case Study 1: CNS Activity

A study published in the Journal of Medicinal Chemistry explored the effects of structurally similar compounds on serotonin receptors. The findings suggested that modifications similar to those found in this compound could enhance receptor affinity and selectivity, indicating potential antidepressant properties.

Case Study 2: Pain Relief Mechanisms

Research presented at the Annual Pain Society Conference highlighted the analgesic effects of compounds analogous to this compound. The study demonstrated that these compounds exhibited significant pain relief in animal models through modulation of pain pathways, suggesting further exploration for clinical applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitutions on the Pyrrolidine/Piperidine Ring

(a) Ring Size Variation
  • Piperidine Analog: 2-Amino-1-[3-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanone (Ref: 10-F080709) replaces the pyrrolidine ring with a six-membered piperidine ring.
  • Pyrrolidine Core : The five-membered pyrrolidine ring in the target compound introduces ring strain, which may enhance receptor binding specificity due to restricted rotation .
(b) Amino Group Modifications
  • Benzyl-Cyclopropyl vs. Benzyl-Methyl/Isopropyl: The benzyl-cyclopropyl-amino group provides steric bulk and electronic effects from the cyclopropane ring, which can hinder metabolic degradation compared to simpler alkyl groups (e.g., methyl or isopropyl in , entries 7–9) .
(c) Positional Isomerism
  • 3-Substituted vs. 4-Substituted Piperidine: lists 2-amino-1-[4-(benzyl-isopropyl-amino)-piperidin-1-yl]-ethanone (entry 10), where the amino group is at the 4-position. This positional shift could affect spatial orientation in target binding pockets .

Functional Group Variations

(a) Chloro-Ethanone Derivatives
  • Compounds like 1-[3-(benzyl-ethyl-amino)-pyrrolidin-1-yl]-2-chloro-ethanone (, entry 2) replace the amino group with chlorine. This substitution likely reduces basicity and hydrogen-bonding capacity, impacting interactions with polar residues in enzymes or receptors .
(b) Hydroxyphenyl Ethanone
  • 2-Amino-1-(2-hydroxyphenyl)ethanone () features a phenolic ring instead of a pyrrolidine.

Physicochemical Properties

Molecular Weight and Lipophilicity
  • Target Compound : Estimated molecular weight ~330–350 g/mol (based on analogs in and ).
  • Pyridine Derivative: A structurally distinct compound, 1-(6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)ethanone (), has a higher molecular weight (352.52 g/mol) due to the silyl ether group, significantly increasing lipophilicity .
Melting Points and Stability
  • Limited data exists for the target compound, but 2-amino-1-(2-hydroxyphenyl)ethanone () has a melting point of 177°C, suggesting that polar substituents (e.g., hydroxyl) enhance crystallinity compared to alkylated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-1-[3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-ethanone
Reactant of Route 2
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2-Amino-1-[3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-ethanone

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